REACTION_CXSMILES
|
C(O[K:6])(C)(C)C.[C:7]([OH:16])(=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13]>CO>[C:7]([O-:16])(=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O-:14])=[O:13].[K+:6].[K+:6] |f:3.4.5|
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Name
|
|
Quantity
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7.68 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring the reaction mixture at room temperature for a while
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated
|
Type
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CUSTOM
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Details
|
the residue dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)[O-])(=O)[O-].[K+].[K+]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |